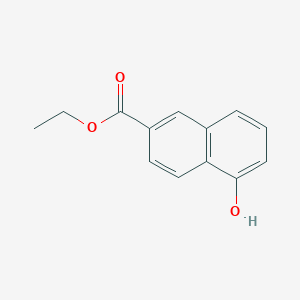
Ethyl 5-Hydroxy-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-Hydroxy-2-naphthoate is an organic compound belonging to the class of naphthoates It is characterized by a naphthalene ring system substituted with an ethyl ester group at the second position and a hydroxyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-Hydroxy-2-naphthoate can be synthesized through several synthetic routes. One common method involves the esterification of 5-hydroxy-2-naphthoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 5-hydroxy-2-naphthoic acid with ethyl chloroformate in the presence of a base such as pyridine. This reaction proceeds via the formation of an intermediate mixed anhydride, which then reacts with ethanol to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-Hydroxy-2-naphthoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-keto-2-naphthoate or 5-quinone-2-naphthoate.
Reduction: Formation of 5-hydroxy-2-naphthyl alcohol.
Substitution: Formation of various alkyl or acyl derivatives of this compound.
Applications De Recherche Scientifique
Ethyl 5-Hydroxy-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-Hydroxy-2-naphthoate involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 5-Hydroxy-2-naphthoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-Hydroxy-2-naphthoate: Similar structure but with the hydroxyl group at the third position instead of the fifth position.
Ethyl 5-Methoxy-2-naphthoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Propriétés
Formule moléculaire |
C13H12O3 |
|---|---|
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
ethyl 5-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-2-16-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14/h3-8,14H,2H2,1H3 |
Clé InChI |
LGFMLCVIFWZFTI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)C(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide](/img/structure/B13702027.png)
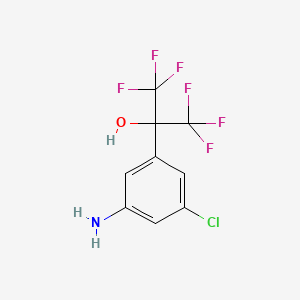
![Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate](/img/structure/B13702035.png)
![2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13702040.png)
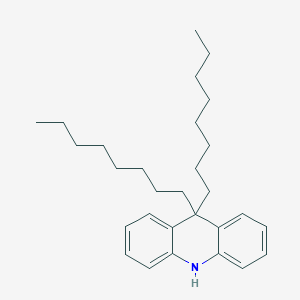

![3-[3-(2-Carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(12-oxo-12-phenylmethoxydodecanoyl)amino]propoxy]propanoic acid](/img/structure/B13702052.png)
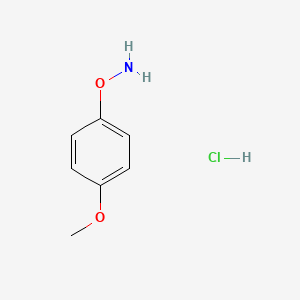
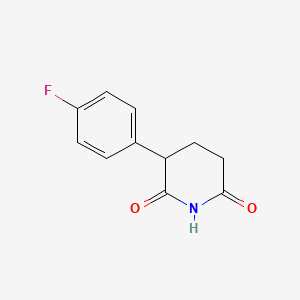
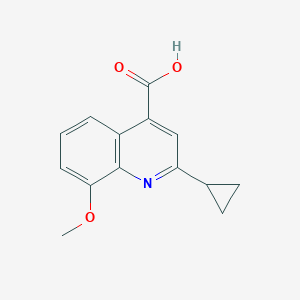
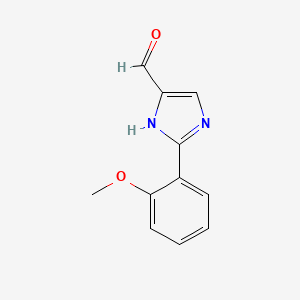
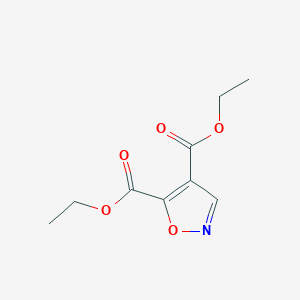
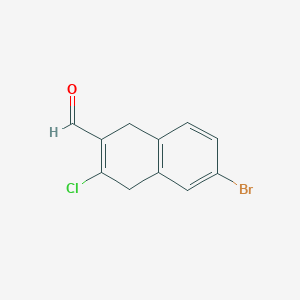
![3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoicacid](/img/structure/B13702115.png)
